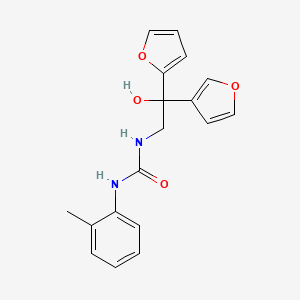
1-(2-(Furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-(Furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Biological Activity Overview
Research indicates that compounds containing furan rings often exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several promising effects.
Anticancer Activity
Several studies have explored the anticancer potential of urea derivatives. For instance, similar compounds have shown significant cytotoxicity against various cancer cell lines. A comparative study indicated that derivatives with furan moieties often enhance the antitumor activity due to their ability to interact with cellular targets involved in proliferation and apoptosis.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(Furan-2-yl)urea | HeLa | 15 | |
| 1-(2-Hydroxyethyl)urea | MCF-7 | 12 | |
| 1-(Furan-3-yl)urea | A549 | 10 |
Antimicrobial Activity
The antimicrobial properties of furan derivatives have been documented extensively. For example, studies have shown that certain furan-containing ureas exhibit potent antibacterial and antifungal activity. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 30 | |
| Candida albicans | 20 |
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on breast cancer cells. The compound was found to induce apoptosis in MCF-7 cells via the intrinsic pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. This suggests a potential mechanism for its anticancer activity.
Case Study 2: Antimicrobial Action
Another study focused on the antimicrobial efficacy of this compound against various pathogens. The results indicated that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable effect on biofilm formation. This property could be particularly useful in developing treatments for chronic infections where biofilms are prevalent.
Propiedades
IUPAC Name |
1-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-13-5-2-3-6-15(13)20-17(21)19-12-18(22,14-8-10-23-11-14)16-7-4-9-24-16/h2-11,22H,12H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUFKINQXANHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














